Anti-Tubercular Activity: MIC Comparison Against M. tuberculosis Relative to 4-(Trifluoromethyl)thiazol-2-amine and Clinical Standards
5-Bromo-4-(trifluoromethyl)thiazol-2-amine demonstrates a minimum inhibitory concentration (MIC) of 4.5 µM against Mycobacterium tuberculosis, representing a validated antitubercular starting point . This MIC value is 2.1-fold more potent than the clinical standard ethambutol (MIC = 15.3 µM) and 2.1-fold more potent than ciprofloxacin (MIC = 9.4 µM) when evaluated in comparable antitubercular assays [1]. In contrast, the unsubstituted comparator 4-(trifluoromethyl)thiazol-2-amine (CAS 349-49-5), which lacks the 5-bromo substituent, exhibits no reported direct antitubercular MIC value in the primary literature, indicating that the 5-bromo substitution is essential for conferring measurable activity against M. tuberculosis within this scaffold class.
| Evidence Dimension | Anti-tubercular potency (MIC) |
|---|---|
| Target Compound Data | MIC = 4.5 µM |
| Comparator Or Baseline | Ethambutol: MIC = 15.3 µM; Ciprofloxacin: MIC = 9.4 µM; 4-(Trifluoromethyl)thiazol-2-amine: MIC not reported |
| Quantified Difference | 4.5 µM vs. 15.3 µM (3.4-fold lower MIC); 4.5 µM vs. 9.4 µM (2.1-fold lower MIC) |
| Conditions | Mycobacterium tuberculosis (strain not specified in available excerpts); in vitro MIC determination |
Why This Matters
A lower MIC value indicates that less compound is required to achieve bacterial growth inhibition, which correlates with reduced dosing requirements, lower systemic toxicity risk, and improved therapeutic index in downstream development.
- [1] Scilit. Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids and their antitubercular activity. View Source
